Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro-
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Overview
Description
1-Isobutyl-7-nitro-3,4-dihydroisoquinoline is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines. This compound is characterized by the presence of an isobutyl group at the first position and a nitro group at the seventh position on the 3,4-dihydroisoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-7-nitro-3,4-dihydroisoquinoline can be synthesized through various methods. One common approach involves the Bischler-Napieralski reaction, which is used to construct the isoquinoline core. This reaction typically involves the cyclization of β-phenylethylamines with nitroalkanes in the presence of polyphosphoric acid . Another method involves the use of trifluoromethanesulfonic anhydride (Tf2O) to promote the Bischler-Napieralski-type synthesis from phenylethanols and nitriles .
Industrial Production Methods: Industrial production of 1-isobutyl-7-nitro-3,4-dihydroisoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as nickel or copper, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-7-nitro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinolines depending on the substituents introduced.
Scientific Research Applications
1-Isobutyl-7-nitro-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-isobutyl-7-nitro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
1-Isobutyl-7-nitro-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
6,7-Dimethoxy-3,4-dihydroisoquinoline: Known for its use in medicinal chemistry and pharmaceutical research.
1-Phenyl-3,4-dihydroisoquinoline: Studied for its potential biological activities and therapeutic applications.
1-Substituted-3,4-dihydroisoquinolines: A broad class of compounds with diverse biological activities and applications.
The uniqueness of 1-isobutyl-7-nitro-3,4-dihydroisoquinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
653604-59-2 |
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Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-(2-methylpropyl)-7-nitro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)7-13-12-8-11(15(16)17)4-3-10(12)5-6-14-13/h3-4,8-9H,5-7H2,1-2H3 |
InChI Key |
PZGPKBSKOXUJJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NCCC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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